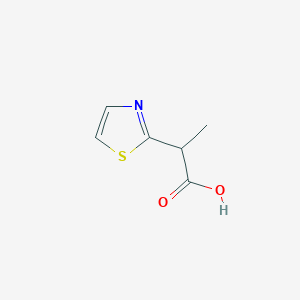

2-(1,3-Thiazol-2-yl)propanoic acid

Description

Significance of 1,3-Thiazole Heterocycles in Modern Medicinal Chemistry and Agrochemical Development

The 1,3-thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of modern medicinal and agrochemical development. nih.govnih.gov Its unique structural and electronic properties make it a versatile building block in the design of novel therapeutic agents and crop protection chemicals. nih.govmdpi.com The thiazole (B1198619) nucleus is a key component in numerous clinically approved drugs, demonstrating a wide spectrum of biological activities. mdpi.com

The significance of the 1,3-thiazole scaffold is underscored by its presence in a variety of pharmacologically important molecules. These derivatives are known to exhibit a broad range of effects, including:

Antimicrobial and Antifungal Activity : Thiazole-containing compounds have been extensively investigated for their ability to combat bacterial and fungal infections, a critical area of research in the face of growing antimicrobial resistance. mdpi.comnih.gov

Anti-inflammatory Properties : Certain thiazole derivatives have shown potent anti-inflammatory effects. nih.gov

Anticancer Activity : The thiazole moiety is a feature of several anticancer agents, highlighting its importance in oncological research. nih.govnih.gov

Antiviral Effects : The structural versatility of the thiazole ring has been harnessed in the development of antiviral drugs. nih.gov

Agrochemical Applications : In addition to medicine, thiazole derivatives are crucial in agriculture, where they are used as herbicides and fungicides to protect crops. nih.gov

The Hantzsch thiazole synthesis is a classic and widely used method for the construction of the thiazole ring, further testament to its accessibility and importance in synthetic chemistry. nih.gov The continued exploration of thiazole-based compounds promises to yield new and effective solutions to challenges in both human health and agriculture.

Evolution of Propanoic Acid Derivatives as Key Structural Motifs in Bioactive Compounds

Propanoic acid and its derivatives represent another class of compounds with significant biological importance. The propanoic acid moiety is a key structural feature in a number of well-known bioactive molecules, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs).

Arylpropionic acid derivatives are a major family of NSAIDs, with ibuprofen (B1674241) being a prominent example. nih.govresearchgate.net These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway. researchgate.net The carboxylic acid group is often crucial for the biological activity of these molecules.

The versatility of the propanoic acid structure allows for a wide range of chemical modifications, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. Research has shown that derivatives of propanoic acid can exhibit a variety of biological activities beyond their anti-inflammatory effects, including antimicrobial and anticancer properties. nih.gov The study of propanoic acid derivatives continues to be an active area of research for the development of new therapeutic agents.

Positioning of 2-(1,3-Thiazol-2-yl)propanoic Acid as a Core Scaffold for Scientific Inquiry

The compound this compound combines the key structural features of a 1,3-thiazole ring and a propanoic acid moiety, positioning it as a valuable scaffold for scientific research. This molecule serves as a foundational building block for the synthesis of more complex derivatives with a wide range of potential biological activities. nih.govnih.gov

Research into derivatives of this core structure has revealed promising biological activities. For instance, studies on related compounds such as 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids have demonstrated antimicrobial properties. nih.gov Furthermore, investigations into 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives have highlighted their potent anti-inflammatory activity through the inhibition of cyclooxygenase. researchgate.net

The synthesis of these derivatives often involves the modification of the core this compound structure, underscoring its role as a versatile starting material. nih.govresearchgate.net The combination of the biologically active thiazole ring and the propanoic acid functional group provides a rich platform for the exploration of new chemical entities with potential applications in medicine and beyond. The ongoing investigation into the synthesis and biological evaluation of compounds based on this scaffold is a testament to its importance in the quest for novel bioactive molecules.

Structure

3D Structure

Properties

Molecular Formula |

C6H7NO2S |

|---|---|

Molecular Weight |

157.19 g/mol |

IUPAC Name |

2-(1,3-thiazol-2-yl)propanoic acid |

InChI |

InChI=1S/C6H7NO2S/c1-4(6(8)9)5-7-2-3-10-5/h2-4H,1H3,(H,8,9) |

InChI Key |

HGPIZXJLSUAKDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CS1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 1,3 Thiazol 2 Yl Propanoic Acid and Its Derivatives

Functionalization and Derivatization Strategies of 2-(1,3-Thiazol-2-yl)propanoic Acid

Modifications at the Carboxylic Acid Moiety

Amidation and Hydrazinolysis for Library Generation

The carboxylic acid moiety of this compound and its derivatives serves as a versatile handle for the generation of compound libraries through amidation and hydrazinolysis reactions. These transformations are fundamental in medicinal chemistry for exploring the structure-activity relationships (SAR) of a lead compound.

Amidation, the reaction of the carboxylic acid with an amine, is a widely employed strategy to introduce a diverse range of substituents. This can be achieved through various coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). The resulting amides often exhibit altered pharmacokinetic and pharmacodynamic properties compared to the parent carboxylic acid.

Hydrazinolysis, the reaction of an ester derivative with hydrazine (B178648) hydrate, is another key transformation that provides a hydrazide intermediate. mdpi.com This hydrazide can then be further functionalized, for instance, by reacting with various aldehydes or ketones to form hydrazones. mdpi.comnih.gov This approach significantly expands the chemical space accessible from the initial this compound scaffold. For example, a series of acyl-hydrazones bearing a thiazole (B1198619) scaffold were synthesized by condensing 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with differently substituted benzaldehydes. mdpi.com

The generation of compound libraries through these methods allows for the systematic modification of the molecule's periphery, which can influence its biological activity, selectivity, and physicochemical properties.

Peptide Mimicry and Conjugation Strategies

The structural features of this compound lend themselves to applications in peptide mimicry and conjugation strategies. The thiazole ring can act as a bioisostere for certain amino acid side chains or as a conformational constraint within a peptide backbone.

Peptide Mimicry:

Thiazole-containing amino acids are found in various natural products, including cyclic peptides with significant biological activities. lifechemicals.comresearchgate.net The incorporation of this compound or its derivatives into peptide sequences can lead to peptidomimetics with enhanced stability against enzymatic degradation and improved conformational rigidity. This rigidity can be advantageous for locking the molecule into a bioactive conformation, thereby increasing its affinity for a biological target.

Conjugation Strategies:

The carboxylic acid handle of this compound is readily amenable to conjugation with other molecules, such as other small molecules, peptides, or carrier proteins. These conjugation strategies are often employed to improve the targeting of a drug, enhance its solubility, or modulate its pharmacokinetic profile. For instance, the conjugation to a targeting moiety can direct the thiazole-containing compound to a specific cell type or tissue.

Substitutions and Transformations on the 1,3-Thiazole Ring

Modifications directly on the 1,3-thiazole ring are crucial for fine-tuning the electronic and steric properties of the molecule, which in turn can significantly impact its biological activity.

The introduction of aromatic and heterocyclic fragments onto the thiazole ring is a common strategy to enhance biological activity. nih.govnih.govresearchgate.netnih.gov This can be achieved through various synthetic methods, most notably the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.govresearchgate.net By varying the substituents on both the α-haloketone and the thioamide, a wide array of substituted thiazoles can be prepared. nih.govnih.govnih.gov

For example, a series of 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids with aromatic and heterocyclic fragments were synthesized by condensing a dihydrothiazolone with various aromatic or heterocyclic aldehydes. nih.gov Another study reported the synthesis of substituted 1-(3-(1,3-thiazol-2-yl)phenyl)-5-oxopyrrolidines bearing pyrrolidinone, thiazole, pyrrole, 1,2,4-triazole, oxadiazole, and benzimidazole (B57391) fragments. nih.gov

Table 1: Examples of Aromatic and Heterocyclic Substitutions on the Thiazole Ring

| Starting Material | Reagent(s) | Resulting Substituent(s) on Thiazole Ring | Reference |

|---|---|---|---|

| N-phenyl-N-thiocarbamoyl-β-alanine | Monochloroacetic acid | 4-Oxo-4,5-dihydro | nih.gov |

| N-phenyl-N-thiocarbamoyl-β-alanine | Chloroacetaldehyde | Unsubstituted | nih.govresearchgate.net |

| N-phenyl-N-thiocarbamoyl-β-alanine | 2-Bromoacetophenone | 4-Phenyl | nih.gov |

| 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid | Thiocarbamide | 2-Amino | nih.gov |

The introduction of halogens and nitro groups onto the thiazole ring can significantly alter the electronic properties of the molecule and provide handles for further functionalization.

Halogenation: Halogenation of aromatic compounds, including thiazoles, is typically an electrophilic aromatic substitution reaction. libretexts.org A catalyst, such as a ferric or aluminum halide, is often required to activate the halogen. libretexts.org While direct halogenation of the thiazole ring can be challenging, precursors bearing halogenated aromatic rings can be used in the Hantzsch synthesis to incorporate halogens into the final molecule.

Nitro-Group Incorporation: Nitration is another classic electrophilic aromatic substitution used to introduce a nitro group onto an aromatic ring. libretexts.org This is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which is a powerful electrophile. libretexts.org The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of amino groups via reduction. libretexts.org

The this compound scaffold can be utilized as a building block for the synthesis of more complex, condensed ring systems. These fused heterocyclic systems often exhibit unique biological activities.

For instance, the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with 2,3-dichloro-1,4-naphthoquinone leads to the formation of a naphtho[2,3-d]thiazole (B11907443) derivative. nih.gov Similarly, reactions with other bifunctional reagents can lead to the formation of various fused systems, such as thiazolo[3,2-a]pyrimidines or imidazo[2,1-b]thiazoles. The synthesis of imidazo[4,5-e] nih.govresearchgate.netthiazino[2,3-c] nih.govnih.govnih.govtriazines has been reported through a cascade sequence involving the rearrangement of imidazo[4,5-e]thiazolo[2,3-c] nih.govnih.govnih.govtriazines. nih.gov

Table 2: Examples of Condensed Ring Systems Derived from Thiazole Precursors

| Thiazole Precursor | Reagent | Resulting Condensed System | Reference |

|---|---|---|---|

| N-phenyl-N-thiocarbamoyl-β-alanine | 2,3-dichloro-1,4-naphthoquinone | Naphtho[2,3-d]thiazole | nih.gov |

| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | 2,3-dichloroquinoxaline | Quinoxaline-fused thiazole | mdpi.com |

Stereoselective Synthesis of Enantiopure this compound Analogs

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. The stereoselective synthesis of analogs of this compound can be approached in several ways. thieme.de

One common strategy involves the use of a chiral auxiliary. This involves attaching a chiral molecule to the propanoic acid side chain, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary can then be cleaved to yield the desired enantiopure product.

Another approach is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. This can include metal-catalyzed reactions, organocatalysis, or enzymatic resolutions. thieme.de For example, a stereoselective synthesis of a 2-aryloxycarboxylic acid has been achieved using a chiral auxiliary to control the stereochemistry of an alkylation reaction.

The development of efficient stereoselective routes to enantiopure this compound analogs is a continuing area of research, driven by the need for highly specific and potent therapeutic agents.

Scalable Synthetic Approaches for Research and Development

The production of this compound and its derivatives on a larger scale for research and development purposes necessitates synthetic routes that are not only efficient and high-yielding but also robust, cost-effective, and amenable to kilogram-scale manufacturing. The primary and most adaptable method for constructing the thiazole core of these molecules is the Hantzsch thiazole synthesis. This method, along with subsequent modifications and transformations, forms the basis of scalable production strategies.

The Hantzsch synthesis involves the condensation of a thioamide with an α-haloketone or a related α-halocarbonyl compound. For the synthesis of this compound and its esters, this typically involves the reaction of a 3-halopropanoic acid derivative with a suitable thioamide. The choice of starting materials, reaction conditions, and purification methods are critical for ensuring scalability and high purity of the final product.

Research into the synthesis of related structures, such as 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid, provides valuable insights into scalable methodologies. Studies have shown that the reaction can be carried out in various solvents, including water, acetic acid, dimethylformamide (DMF), and ethanol (B145695). nih.gov For large-scale production, water is often a preferred solvent due to its low cost, non-flammability, and environmental benefits. The use of a base, such as sodium carbonate, is often employed to facilitate the reaction. nih.gov One study found that the best yields for a related thiazole propanoic acid derivative were achieved when the reaction was conducted in water with sodium carbonate, followed by acidification to isolate the product. nih.gov

A general scalable approach for a derivative, 3-{5-substituted 4-oxo-4,5-dihydro-1,3-thiazol-2-ylamino}propanoic acids, involves the condensation of a dihydrothiazolone with an aromatic or heterocyclic aldehyde. nih.gov This highlights a modular approach where the core thiazole structure is first synthesized and then further functionalized, a strategy that is often advantageous in a research and development setting for creating a library of related compounds.

For the synthesis of the parent esters, such as ethyl 2-(thiazol-4-yl)acetate, a common precursor for further elaboration, the reaction of ethyl bromopyruvate with a thioamide in ethanol has been demonstrated. nih.gov The work-up procedure for such a reaction on a larger scale typically involves filtration to remove any inorganic salts, followed by extraction and evaporation of the solvent. nih.gov The crude product can then be purified by crystallization or chromatography, although for industrial applications, minimizing chromatographic purifications is often a key objective in process development.

The following table summarizes key aspects of scalable synthetic approaches for thiazole propanoic acid derivatives based on documented research findings.

| Starting Materials | Reaction Type | Solvents | Base/Catalyst | Key Findings & Scalability Considerations |

| N-phenyl-N-thiocarbamoyl-β-alanine, Chloroacetaldehyde | Hantzsch Synthesis | Water | Sodium Acetate | Reaction proceeds in refluxing water, which is a favorable solvent for scale-up. The product is a water-soluble hydrochloride, which can be precipitated by adjusting the pH. nih.govresearchgate.net |

| N-phenyl-N-thiocarbamoyl-β-alanine, Monochloroacetic acid | Hantzsch Synthesis | Water, Acetic Acid, DMF, Ethanol | Sodium Carbonate, Sodium Acetate, Triethylamine | The use of water and sodium carbonate provided the best yields, offering a cost-effective and greener option for larger scale synthesis. nih.gov |

| Ethyl bromopyruvate, Thioamide derivative | Hantzsch Synthesis | Ethanol | Calcium Carbonate | This method is suitable for preparing the ethyl ester precursor. The use of calcium carbonate as a mild base simplifies the work-up. The process described was used to produce hundreds of grams of the intermediate. nih.gov |

| Dihydrothiazolone derivative, Aromatic/Heterocyclic aldehydes | Condensation | Not specified | Not specified | This represents a modular approach for diversification of the core structure, which is valuable for R&D. nih.gov |

Further process development for kilogram-scale synthesis would involve optimizing reaction parameters such as temperature, concentration, and reaction time to maximize yield and throughput while ensuring safety and minimizing by-product formation. Purification techniques would also be refined, with a preference for crystallization over chromatography for the final product isolation to reduce costs and simplify operations at a larger scale. For instance, the purification of a naphthoquinone-containing thiazole propanoic acid derivative was achieved by dissolving the crude product in an aqueous sodium hydroxide (B78521) solution, filtering, and then precipitating the pure product by acidification with acetic acid, a classic and scalable purification technique for acidic compounds. nih.gov

The table below outlines a representative multi-step synthesis for a thiazole-containing compound, highlighting the types of transformations that are amenable to scale-up.

| Step | Reaction | Starting Materials | Product | Yield | Notes on Scalability |

| 1 | Thioamide Formation | Octanoyl chloride, Thioacetamide | Thiooctanoic acid | Not specified | The reaction is conducted in benzene (B151609), which may be substituted with a more process-friendly solvent on a larger scale. The work-up involves a simple acid-base extraction. nih.gov |

| 2 | Hantzsch Thiazole Synthesis | Thioamide derivative, Ethyl bromopyruvate | Ethyl 2-(substituted)-thiazole-4-carboxylate | Not specified | The reaction uses ethanol as a solvent and calcium carbonate as a base, which are suitable for large-scale production. The process yielded hundreds of grams of product. nih.gov |

| 3 | Ester Hydrolysis | Thiazole ester derivative | Thiazole carboxylic acid | 100% | Hydrolysis is a robust and high-yielding reaction, easily scalable. The product was obtained with high purity without further purification. nih.gov |

This systematic approach, starting from readily available materials and employing robust and well-understood chemical transformations, provides a solid foundation for the scalable synthesis of this compound and its derivatives for research and development activities.

Pre Clinical Biological Activity and Mechanistic Investigations of 2 1,3 Thiazol 2 Yl Propanoic Acid Derivatives

Antiproliferative and Anticancer Research

The thiazole (B1198619) scaffold is a privileged structure in drug discovery, found in numerous clinically approved anticancer agents. nih.govresearchgate.net Researchers have synthesized and evaluated a variety of 2-(1,3-thiazol-2-yl)propanoic acid derivatives, demonstrating their potential to inhibit cancer cell growth through various mechanisms.

In Vitro Cytotoxicity in Cancer Cell Lines

A significant body of research has focused on the cytotoxic effects of these derivatives against a panel of human cancer cell lines.

Lung Cancer: In a study investigating novel polysubstituted thiazole derivatives, compounds were tested against the A549 human lung adenocarcinoma cell line. nih.gov Oxime derivatives 21 and 22 , along with carbohydrazides 25 and 26 , demonstrated low micromolar activity, proving to be significantly more potent than the standard chemotherapeutic agent cisplatin. nih.gov These compounds also showed strong antiproliferative activity against both drug-sensitive (H69) and multidrug-resistant (H69AR) small cell lung cancer cell lines. nih.gov

Breast Cancer: A novel set of 1,3-thiazole derivatives was screened for their activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.govmdpi.com Nearly all synthesized compounds exhibited considerable antiproliferative activity compared to staurosporine, with one compound, in particular, showing potent activity with IC50 values of 5.73 µM and 12.15 µM against MCF-7 and MDA-MB-231 cells, respectively. nih.govmdpi.com Another study on thiazolidin-4-one derivatives identified several compounds with high efficacy against the MCF-7 cell line, with IC50 values ranging from 1 to 7 µM. mdpi.com

Colon Cancer: The antiproliferative effects of andrographolide-based triazole derivatives were evaluated against various cancer cell lines, including HCT-116. nih.gov Several compounds bearing a phenyl moiety showed improved activity compared to the parent compound. nih.gov In another study, thieno[2,3-d]pyrimidine (B153573) derivatives containing an isoxazole (B147169) moiety exhibited good to excellent cytotoxicity against HCT-116 cells. researchgate.net

Leukemia: A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to have potent anti-proliferative activity against a broad range of tumor cell lines, including the K562 leukemia cell line. nih.govmdpi.com One compound from this class demonstrated selective inhibition of the human B-cell lymphoma cell line (BJAB). nih.gov

Interactive Table: In Vitro Cytotoxicity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| Oxime derivatives 21 & 22 | A549, H69, H69AR | Low micromolar activity, more potent than cisplatin | nih.gov |

| Carbohydrazides 25 & 26 | A549, H69, H69AR | Low micromolar activity, more potent than cisplatin | nih.gov |

| Compound 4 | MCF-7, MDA-MB-231 | IC50 of 5.73 µM (MCF-7) and 12.15 µM (MDA-MB-231) | nih.govmdpi.com |

| Thiazolidin-4-one derivatives | MCF-7 | IC50 range of 1 to 7 µM | mdpi.com |

| Thieno[2,3-d]pyrimidine derivative 1e | A549, HCT-116, MCF-7 | IC50 of 2.79, 6.69, and 4.21 x 10⁻³ µM, respectively | researchgate.net |

| Substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivative 14 | K562, BJAB | Potent and selective anti-proliferative activity | nih.gov |

Modulation of Oncogenic Targets

The anticancer activity of these thiazole derivatives is often attributed to their ability to interact with and modulate the function of key oncogenic targets.

SIRT2 and EGFR: In silico studies have suggested that some 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives can bind to both human sirtuin 2 (SIRT2) and epidermal growth factor receptor (EGFR). nih.gov The dual-targeting ability of these compounds highlights their potential for further development as antiproliferative agents. nih.gov

Induction of Programmed Cell Death Pathways

Inducing apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Several studies have shown that this compound derivatives can trigger apoptotic pathways in cancer cells.

One study found that a novel 1,3-thiazole derivative induced programmed cell death by triggering apoptosis and necrosis in MCF-7 cells. nih.gov This compound also caused cell cycle arrest at the G1 phase. nih.gov

Another investigation revealed that a specific derivative could induce apoptosis in HCT-116 cells, as indicated by a significant increase in apoptotic cells. researchgate.net

The organoarsenic compound (2,6-dimethylphenyl)arsonic acid (As2) was found to induce apoptosis in leukemia and lymphoma cells through the mitochondrial pathway. mdpi.com Mechanistic studies showed that As2 treatment led to the cleavage and activation of caspase-9, a key initiator of the intrinsic apoptosis pathway. mdpi.com

Efficacy Against Drug-Resistant Cancer Models

A significant challenge in cancer therapy is the development of drug resistance. Research has demonstrated that some this compound derivatives are effective against cancer cells that have developed resistance to conventional chemotherapeutic agents.

Notably, oxime derivatives 21 and 22 , and carbohydrazides 25 and 26 showed potent antiproliferative activity against the anthracycline-resistant H69AR small cell lung cancer cell line. nih.gov

The compound (2,6-dimethylphenyl)arsonic acid (As2) was shown to overcome multidrug resistance in leukemia and lymphoma cell lines, sensitizing them to common cytostatic drugs like vincristine, daunorubicin, and cytarabine. mdpi.com

Application in 3D Spheroid Models

Three-dimensional (3D) spheroid models more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. The efficacy of this compound derivatives has also been validated in these more complex models.

Compounds 21 , 22 , 25 , and 26 were found to effectively induce cell death in A549 lung cancer cells grown as agarose-based 3D spheroids, further supporting their therapeutic potential. nih.gov

Antimicrobial Research

In addition to their anticancer properties, derivatives of this compound have demonstrated promising antimicrobial activity. The thiazole ring is a component of many natural and synthetic compounds with known antibacterial and antifungal effects. researchgate.netmdpi.com

A study on new N,N-disubstituted β-amino acids and their derivatives reported that some of the synthesized compounds exhibited discrete antimicrobial activity. researchgate.netnih.gov Specifically, compounds containing a naphthoquinone ring or a furan-2-yl)methylene or (5-bromothiophen-2-yl)methylene group showed promising antibacterial activity. nih.gov The antimicrobial activity was found to be dependent on the specific structural features of the compounds. researchgate.netnih.gov

Another study synthesized thiazole-based pyrrolidine (B122466) derivatives and evaluated their antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Salmonella typhimurium) bacteria. biointerfaceresearch.com One derivative, a 4-F-phenyl substituted compound, was found to selectively inhibit Gram-positive bacteria with minimal toxicity to healthy mammalian cells. biointerfaceresearch.com

The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, is believed to contribute to their antimicrobial action by allowing them to integrate into the cell membranes of microorganisms, leading to leakage of cellular contents and cell death. mdpi.com

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis)

Derivatives of this compound have demonstrated a varied spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research into a series of novel 1,3-thiazole and benzo[d]thiazole derivatives has provided insights into their antibacterial efficacy. In one study, compounds were evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. nih.gov Notably, certain 2-phenyl-1,3-thiazole derivatives exhibited moderate activity, with one isomer displaying a Minimum Inhibitory Concentration (MIC) of 125–150 μg/mL against both S. aureus and E. coli. nih.gov Further structural modifications, specifically the development of benzo[d]thiazole derivatives, led to significantly improved antibacterial activity, with MIC values in the range of 50–75 μg/mL against the tested strains. nih.govresearchgate.net

Another study investigating thiazolidinone derivatives, which share a structural relationship with the core compound, reported potent activity against a range of bacteria. One such derivative, TD-H2-A, showed MIC values between 6.3–25.0 µg/mL against various S. aureus strains, including multidrug-resistant ones like MRSA and vancomycin-resistant Enterococcus (VRE). researchgate.netnih.gov This derivative also demonstrated efficacy against Bacillus subtilis. researchgate.net

The antibacterial activity of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which are structurally related, has also been assessed. These compounds were found to inhibit the growth of S. aureus with a MIC of 128 µg/mL. mdpi.com

Table 1: Antibacterial Activity of this compound Derivatives and Related Compounds

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-phenyl-1,3-thiazole derivative | Staphylococcus aureus | 125–150 | nih.gov |

| 2-phenyl-1,3-thiazole derivative | Escherichia coli | 125–150 | nih.gov |

| Benzo[d]thiazole derivative | Staphylococcus aureus | 50–75 | nih.govresearchgate.net |

| Benzo[d]thiazole derivative | Escherichia coli | 50–75 | nih.govresearchgate.net |

| Thiazolidinone derivative (TD-H2-A) | Staphylococcus aureus | 6.3–25.0 | researchgate.netnih.gov |

| Thiazolidinone derivative (TD-H2-A) | Bacillus subtilis | Not specified | researchgate.net |

| 3-aryl-3-(furan-2-yl)propanoic acid derivative | Staphylococcus aureus | 128 | mdpi.com |

Antifungal Efficacy (e.g., Candida albicans, Aspergillus flavus)

The antifungal properties of this compound derivatives have been particularly noted against opportunistic fungal pathogens.

A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal activity against clinical isolates of Candida albicans. nih.gov The MIC values for these compounds ranged from 0.008 to 7.81 µg/mL, which was comparable to or even better than the standard antifungal drug nystatin. nih.govresearchgate.net These compounds were found to be effective against C. albicans at non-cytotoxic concentrations. nih.gov Similarly, other studies on related furan (B31954) derivatives have shown good activity against C. albicans at a concentration of 64 µg/mL. mdpi.com

In the context of Aspergillus species, research on 1,3-thiazole derivatives has shown notable antifungal activity against Aspergillus niger. One study reported that a 2-phenyl-1,3-thiazole derivative had a MIC of 125–150 μg/mL against A. niger. nih.gov Benzo[d]thiazole derivatives also showed significant antifungal activity against this strain, with MIC values between 50–75 μg/mL. nih.govresearchgate.net While specific data on Aspergillus flavus for the core compound is limited, the findings for A. niger suggest a potential for broader antifungal action. Other novel antifungal agents have shown efficacy against A. flavus with MICs ranging from 0.1 to 4 μg/mL. mdpi.com

Table 2: Antifungal Activity of this compound Derivatives and Related Compounds

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivative | Candida albicans | 0.008–7.81 | nih.govresearchgate.net |

| 3-aryl-3-(furan-2-yl)propanoic acid derivative | Candida albicans | 64 | mdpi.com |

| 2-phenyl-1,3-thiazole derivative | Aspergillus niger | 125–150 | nih.gov |

| Benzo[d]thiazole derivative | Aspergillus niger | 50–75 | nih.govresearchgate.net |

Proposed Mechanisms of Antimicrobial Action (e.g., interference with cell wall synthesis, disruption of metabolic pathways)

The antimicrobial effects of this compound derivatives are believed to stem from their ability to interfere with essential cellular processes in microorganisms.

One of the proposed mechanisms of antifungal action, particularly against Candida albicans, involves the disruption of the fungal cell wall structure and/or the cell membrane. nih.govresearchgate.net Studies on a 1,3,4-thiadiazole (B1197879) derivative have shown that it can cause disturbances in cell wall biogenesis, leading to an inability of the fungal cells to maintain their shape, resulting in the formation of giant cells and leakage of cellular contents. nih.gov This interference with the cell wall is a key target for antifungal agents as the cell wall is absent in mammalian cells.

In bacteria, a common mechanism of action for various antibiotics is the inhibition of cell wall synthesis by targeting peptidoglycan, a critical component of the bacterial cell wall. nih.gov Another significant target is the inhibition of protein synthesis. Some antimicrobial peptides have been shown to enter bacterial cells and inhibit the synthesis of DNA, RNA, and proteins. nih.gov For instance, certain antimicrobial peptides can interact with and inhibit the function of bacterial heat shock proteins like DnaK, which are crucial for proper protein folding. nih.gov It is plausible that derivatives of this compound could employ similar mechanisms, although more specific research on this compound class is needed to confirm these hypotheses.

Other Biological Activities under Investigation

Beyond their antimicrobial properties, derivatives of this compound are being explored for a range of other pharmacological activities.

Anti-inflammatory Properties (Pre-clinical Models)

Synthetic thiazole derivatives have been recognized for their anti-inflammatory activities in various pre-clinical studies. researchgate.netnih.gov Research on non-carboxylic analogues of arylpropionic acids, which are structurally related to the compound of interest, has shown that these molecules can exhibit significant anti-inflammatory effects. nih.gov In one study, two series of 1,2,4-triazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles derived from arylpropionic acids demonstrated anti-inflammatory activity comparable to that of hydrocortisone (B1673445) and more potent than ibuprofen (B1674241) in animal models. nih.gov Another study on novel 1,2,3-triazoles derived from ibuprofen also reported significant anti-inflammatory activity. nih.gov These findings suggest that the thiazole and related heterocyclic scaffolds can serve as a basis for the development of new anti-inflammatory agents.

Antiviral Potentials

The thiazole nucleus is a component of several compounds with documented antiviral activity. researchgate.netnih.gov A review of patent literature from 2014 to 2021 highlighted that thiazole derivatives have been reported to inhibit a wide array of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses. researchgate.net For instance, a water-soluble indol-3-carboxylic acid derivative, structurally distinct but also a heterocyclic compound, completely inhibited the replication of the SARS-CoV-2 virus in vitro at a concentration of 52.0 μM. nih.gov While specific data on the antiviral potential of this compound itself is limited, the broad antiviral activity of the larger thiazole family suggests that this is a promising area for future investigation.

Antioxidant Activity

Several studies have investigated the antioxidant potential of thiazole derivatives using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.comdovepress.com

In one study, novel 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives were synthesized and their antioxidant activities were reported. nih.gov Another investigation of a novel ester, 3-hydro, which contains a thiazole moiety, demonstrated significant DPPH scavenging ability with an IC50 value of 12 ± 0.80 µg/mL and ABTS radical scavenging ability with an IC50 of 130 ± 0.20 µg/mL. dovepress.com Furthermore, a series of new 3-substituted-2-oxindole derivatives, which can be considered related structures, showed moderate to good antioxidant activities in the DPPH assay, with some compounds exhibiting significant radical scavenging potential at low concentrations. nih.gov

Table 3: In Vitro Antioxidant Activity of a Thiazole-Containing Ester

| Assay | IC50 (µg/mL) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 12 ± 0.80 | dovepress.com |

| ABTS Radical Scavenging | 130 ± 0.20 | dovepress.com |

Enzyme Inhibition Beyond Oncological Targets (e.g., Tyrosyl-tRNA Synthetase, PPAR-gamma)

The thiazole ring is a recognized structural motif in medicinal chemistry, known for its ability to interact with various biological targets. Peroxisome proliferator-activated receptor-gamma (PPAR-gamma) is one such target, playing a key role in regulating glucose and lipid metabolism. nih.gov Thiazolidinediones, a class of drugs that also contain a thiazole-related ring system, are known to act as agonists for PPAR-gamma and have been used in the management of type 2 diabetes mellitus. nih.gov

While direct studies on the interaction of this compound with PPAR-gamma are not extensively documented, the presence of the thiazole moiety suggests a potential for modulation of this receptor. Further research is necessary to determine if this specific compound or its close analogues can act as agonists or antagonists of PPAR-gamma and what the therapeutic implications of such activity might be.

Similarly, Tyrosyl-tRNA synthetase (TyrRS) is an essential enzyme in protein biosynthesis, making it a potential target for the development of novel antimicrobial agents. nih.gov While a number of inhibitors for TyrRS have been identified, there is currently no specific data in the reviewed literature detailing the inhibitory activity of this compound against this enzyme. nih.govnih.gov The exploration of thiazole-containing compounds as potential TyrRS inhibitors could be a future area of research.

Agrochemical and Plant Biology Applications

Derivatives of this compound have shown significant potential in the field of agriculture, particularly in plant growth regulation and as active agents in herbicides and fungicides.

Plant Growth Regulation and Yield Enhancement (e.g., rapeseed)

Research has demonstrated that a derivative of the target compound, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid , has a positive impact on the growth of rapeseed (Brassica napus). researchgate.net Studies have found that this compound not only promotes the growth of the plant but also leads to an increase in both seed yield and oil content. researchgate.net This suggests a potential application for this class of compounds as plant growth regulators to improve crop productivity.

Table 1: Plant Growth Regulation Activity of a this compound Derivative

| Compound Name | Crop | Observed Effects | Reference |

| 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid | Rapeseed | Promotes growth, increases seed yield and oil content | researchgate.net |

Herbicidal and Fungicidal Applications

The thiazole structural motif is present in various commercially important herbicides and fungicides. The 2-aminothiazole (B372263) structure, which is related to the core of the compound , is known to confer herbicidal properties. researchgate.net

A study on a series of 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acid derivatives revealed potent post-emergence herbicidal activity against several broadleaf weeds. These compounds were shown to completely inhibit the growth of Amaranthus retroflexus, Abutilon theophrasti, and Portulaca oleracea at a dosage of 75 g ha-1. This indicates that the propanoic acid side chain attached to a thiazole-containing ring system can be a key feature for herbicidal action.

In terms of fungicidal activity, various thiazole derivatives have been synthesized and tested against agricultural fungi. For instance, derivatives of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones have shown notable fungicidal effects. While direct fungicidal data for this compound is not specified, the general activity of the thiazole class of compounds suggests its potential in this area.

Table 2: Agrochemical Applications of Thiazole Propanoic Acid Derivatives

| Compound Class | Application | Target Organisms | Reference |

| 2-(2-oxo-3-(pyridin-2-yl)-2,3-dihydrobenzo[d]thiazol-6-yloxy)propanoic acids | Herbicidal | Amaranthus retroflexus, Abutilon theophrasti, Portulaca oleracea | |

| 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones | Fungicidal | Various agricultural fungi |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications with Pre-clinical Biological Potency

The preclinical biological activity of 2-(1,3-Thiazol-2-yl)propanoic acid and its analogs can be significantly altered by modifying three primary components of the molecule: the thiazole (B1198619) ring, the propanoic acid side chain, and the chiral center at the alpha-carbon of the propanoic acid.

The thiazole ring is a versatile scaffold, and substitutions at its various positions have been shown to be a key determinant of biological activity, particularly in the context of antimicrobial agents. nih.gov

Research into a series of thiazole derivatives has demonstrated that the nature and position of substituents on the thiazole ring profoundly affect their antibacterial and antifungal properties. For instance, the introduction of a phenyl group at the 4-position of the thiazole ring was found to confer high antibacterial activity. researchgate.net Similarly, compounds featuring furan (B31954) and bromothiophene substituents also exhibited significant antibacterial efficacy. researchgate.netnih.gov Conversely, the presence of aromatic substituents bearing nitro (NO₂), fluorine (F), or chlorine (Cl) groups did not result in any inhibitory effect in the same series of compounds. researchgate.netnih.gov

Further studies have elaborated on these findings. The substitution with a p-bromophenyl group at the fourth position of the thiazole ring was noted to increase both antifungal and antituberculosis activities. laccei.org In another series of compounds, acyl group substitutions at the 5-position of the thiazole ring were found to be essential for antibacterial activity. laccei.org The presence of electron-withdrawing groups like nitro (NO₂) or electron-donating groups like methoxy (B1213986) (OMe) on a benzene (B151609) ring attached to the thiazole moiety has also been shown to be beneficial for antimicrobial activity. nih.gov

A summary of these findings is presented in the table below, illustrating the relationship between thiazole ring substituents and the observed biological activity.

| Substitution Position | Substituent Group | Observed Biological Activity |

| Position 4 | Phenyl | High antibacterial activity. researchgate.net |

| Position 4 | p-Bromophenyl | Increased antifungal and antituberculosis activity. laccei.org |

| Position 4 | 2-(3,4-Dimethoxyphenyl)ethanamine | Beneficial for antibacterial activity. researchgate.net |

| Position 5 | Acyl groups (e.g., acetate, anilido, acetyl) | Conferred antibacterial activity. laccei.org |

| General | Furan and Bromothiophene | High antibacterial activity. researchgate.netnih.gov |

| General (Aromatic) | Nitro (NO₂), Fluorine (F), Chlorine (Cl) | No inhibitory effect observed in some series. researchgate.netnih.gov |

| Position 2 | Phenol | Beneficial for antibacterial activity. researchgate.net |

The propanoic acid moiety is a critical component for the biological activity of this class of compounds. The carboxylic acid group, in particular, often plays a pivotal role in the molecule's interaction with biological targets. Studies on aryl propionic acid derivatives, a class to which this compound belongs, have shown that the free carboxylic acid can contribute to local irritation. nih.gov

Modification of this functional group has been a common strategy to modulate both efficacy and other properties. In certain thiazole-containing compounds, the modification of the carboxy group into hydrazone and hydrazide derivatives led to a decrease in antimicrobial activity, suggesting that the free carboxyl group is essential for this specific biological function. researchgate.netnih.gov

However, derivatization does not always lead to a loss of activity and can be a strategy to unlock different therapeutic potentials. For example, creating acyl hydrazone derivatives from related non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to yield compounds with significant analgesic activity. nih.gov In another study focusing on antiproliferative effects, the conversion of the propanoic acid in a series of thiazole derivatives to their corresponding methyl esters, hydrazones, or hydrazides resulted in limited activity against A549 lung cancer cells. nih.gov This highlights that the integrity of the propanoic acid moiety is crucial, and its modification can either diminish or alter the compound's biological profile depending on the target and the nature of the derivative.

| Propanoic Acid Modification | Resulting Biological Effect |

| Conversion to Hydrazone/Hydrazide | Decreased antimicrobial activity in some series. researchgate.netnih.gov |

| Conversion to Methyl Ester/Hydrazone/Hydrazide | Limited antiproliferative activity against A549 cells in one study. nih.gov |

| Conversion to Acyl Hydrazone | Potential for significant analgesic activity. nih.gov |

The presence of a chiral center at the alpha-carbon of the propanoic acid introduces stereoisomerism, meaning the compound can exist as two non-superimposable mirror images, or enantiomers (R and S forms). It is a well-established principle in pharmacology that the three-dimensional structure of a molecule is critical for its interaction with biological targets, which are themselves chiral. nih.gov

While specific studies on the separate enantiomers of this compound are not widely reported in the reviewed literature, the importance of stereochemistry is evident from research on structurally related heterocyclic compounds. For instance, in a study of chiral 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives, which also feature a heterocyclic ring system, the biological activity of the individual enantiomers was evaluated. The results demonstrated a clear difference in antiproliferative activity between the enantiomeric pairs against an ovarian carcinoma cell line (A2780). Notably, the (R)-enantiomer of one compound was the most effective, while its corresponding (S)-enantiomer was the least active, highlighting a distinct biological response linked to the specific stereochemistry. nih.gov

The ability to synthesize enantiomerically pure thiazole-containing amino acids has been established, allowing for the preparation of specific stereoisomers for biological evaluation. nih.gov This capacity is crucial, as the differential activity of enantiomers underscores the need to study them individually to fully understand their pharmacological profiles. The different biological effects are attributed to the specific three-dimensional arrangement of atoms, which dictates how well each enantiomer can fit into and interact with the binding site of a target protein or enzyme. nih.gov

Molecular Descriptors and Their Relationship to Biological Performance

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov These studies rely on calculating various molecular descriptors—numerical values that characterize the topological, geometric, electronic, or physicochemical properties of a molecule. nih.gov For thiazole derivatives, QSAR models have been instrumental in identifying key descriptors that govern their biological performance.

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a frequently cited descriptor. An increase in lipophilicity has been positively correlated with the antimicrobial activity of certain thiazole derivatives. nih.gov This suggests that the ability of the compound to partition into and cross lipid membranes is a crucial factor for reaching its intracellular target.

Electronic properties also play a significant role. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are quantum chemical descriptors that relate to a molecule's ability to donate or accept electrons, respectively. In a QSAR study on thiazole derivatives as PIN1 inhibitors, the LUMO energy (ELUMO) was found to be a significant descriptor in the developed model, indicating the importance of the molecule's electron-accepting capability for its inhibitory activity. Other important descriptors in that study included Molar Refractivity (MR), which relates to the volume and polarizability of the molecule, and LogP.

These studies collectively demonstrate that the biological performance of thiazole-based compounds is a multifactorial property governed by a combination of their size, shape, lipophilicity, and electronic characteristics.

| Biological Target/Activity | Key Molecular Descriptors |

| PIN1 Inhibition | Molar Refractivity (MR), LogP, Energy of LUMO (ELUMO). |

| Adenosine A3 Receptor Antagonism | Wang-Ford Charges, Lipophilicity (logP). nih.gov |

| Antimicrobial Activity | Lipophilicity, Electrostatic Effects, T_C_C_4 (Topological Descriptor). nih.govresearchgate.net |

| 5-Lipoxygenase Inhibition | AATSC (Atomic Charges), GATS (Geary Autocorrelation), VE2_Dz (Molecular Shape). laccei.org |

Computational and Theoretical Studies of 2 1,3 Thiazol 2 Yl Propanoic Acid Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand and predict the binding of small molecule ligands to macromolecular targets.

Elucidation of Binding Modes and Affinities with Receptor Proteins (e.g., SIRT2, EGFR)

Recent research has identified derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid as promising anticancer agents that target both Sirtuin-2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). researchgate.net In silico studies have been instrumental in proposing that these compounds can interact with conserved amino acid residues within the binding sites of both human SIRT2 and EGFR. researchgate.net

Molecular docking studies on a series of thiazole-based compounds as potential SIRT2 inhibitors have highlighted the importance of key interactions within the SIRT2 binding pocket. To achieve high inhibitory ability, crucial contacts include van der Waals interactions and π–π stacking with amino acid residues such as Tyrosine 104 (Tyr104), Phenylalanine 119 (Phe119), Phenylalanine 234 (Phe234), and Phenylalanine 235 (Phe235). researchgate.net The replacement of the thiazole (B1198619) core with a more polar thiadiazole ring was found to potentially impair hydrophobic interactions with Isoleucine 169 (Ile169), Leucine 134 (Leu134), and Leucine 138 (Leu138), leading to a decrease in inhibitory potency. researchgate.net

Similarly, in the context of EGFR inhibition, molecular docking of quinazoline-based thiazole derivatives has been employed to understand their binding modes. nih.gov These studies help in rationalizing the observed biological activities and guide the design of more potent inhibitors.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The design and screening of virtual libraries of thiazole derivatives have been employed to identify new potential therapeutic agents. For example, a virtual screening approach, guided by molecular docking, was used to evaluate a library of in-house compounds, including thiazole-based derivatives, for their potential as SIRT2 inhibitors. researchgate.net This process allows for the rapid assessment of a large number of compounds and prioritization of those with the highest predicted activity for synthesis and biological testing.

Similarly, in silico screening of thiazolidine (B150603) derivatives has been conducted to identify potential tyrosinase inhibitors, highlighting the utility of this approach in exploring the therapeutic potential of thiazole-containing scaffolds against various targets. mdpi.com

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

DFT studies have been employed to understand the electronic properties and reactivity of thiazole derivatives. These calculations can provide insights into the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. nih.gov These parameters are crucial for understanding the chemical reactivity and kinetic stability of the molecules.

For instance, DFT calculations have been used to study the electronic structure and analyze the chemical reactivity descriptors of bis-1,3,4-thiadiazole derivatives. nih.gov Such studies help in visualizing the sites of high and low electrostatic potential, thereby providing information about possible sites for electrophilic and nucleophilic reactions. nih.gov In another study, DFT was used to investigate the structural and electronic properties of furan-containing propanoic acid derivatives, which can offer comparative insights into the behavior of related heterocyclic systems. researchgate.net

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Pre-clinical Lead Optimization

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the drug-likeness of a compound. In silico ADME prediction models are valuable tools for optimizing lead compounds and reducing the likelihood of late-stage clinical trial failures.

Various computational tools and web servers, such as SwissADME, are used to predict the physicochemical and pharmacokinetic properties of new chemical entities. nih.gov For thiazole derivatives, these in silico predictions are used to ensure compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five. nih.gov These rules are based on molecular properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, which influence a compound's oral bioavailability.

Studies on various azole derivatives have demonstrated the utility of in silico ADME predictions in evaluating their potential as drug candidates. These predictions provide crucial information on parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential interactions with metabolic enzymes, thereby guiding the selection and modification of lead compounds for further development. nih.gov

Advanced Characterization Methodologies for 2 1,3 Thiazol 2 Yl Propanoic Acid Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular framework of organic compounds. For derivatives of 2-(1,3-thiazol-2-yl)propanoic acid, ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively.

In ¹H NMR spectra of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid, characteristic signals reveal the key structural motifs. For instance, two triplets observed at 2.62 and 4.11 ppm are assigned to the protons of the CH₂CO and NCH₂ groups, respectively. researchgate.net Furthermore, two doublets at 6.71 and 7.18 ppm are indicative of the protons on the thiazole (B1198619) ring (SCH=NCH). researchgate.net The proton of the carboxyl group typically appears as a broad singlet at a downfield chemical shift, around 12.30 ppm. researchgate.net For other derivatives, the specific chemical shifts and splitting patterns of the propanoic acid moiety, such as the quartet for the CH group and the doublet for the CH₃ group, provide definitive evidence for the substitution pattern. docbrown.info

¹³C NMR spectroscopy complements the proton data by providing the carbon skeleton of the molecule. For 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the carbon atoms of the thiazole ring at positions 2, 4, and 5 are observed at approximately 167.6, 150.8, and 104.5 ppm, respectively. nih.gov The presence of other functional groups, such as the carbonyl group of the propanoic acid, will also give rise to characteristic signals in the ¹³C NMR spectrum. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. COSY spectra establish correlations between coupled protons, while HSQC spectra correlate directly bonded proton and carbon atoms. mdpi.com These advanced experiments provide a complete and detailed map of the molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of a this compound derivative will exhibit characteristic absorption bands corresponding to its constituent functional groups. docbrown.info

A broad absorption band in the region of 3300–2500 cm⁻¹ is a hallmark of the O-H stretching vibration of the carboxylic acid group, often showing a broad appearance due to hydrogen bonding. docbrown.infodocbrown.info The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak between 1725 and 1700 cm⁻¹. docbrown.info

The thiazole ring itself also gives rise to specific IR absorptions. The C=N stretching vibration within the thiazole ring is typically observed in the region of 1580-1496 cm⁻¹. researchgate.net The presence of other functional groups in the derivatives will also be evident in the IR spectrum. For example, the N-H stretching vibration of an amino group would appear in the 3400–3300 cm⁻¹ region. nih.gov By analyzing the presence and position of these characteristic bands, researchers can confirm the successful incorporation of various functional groups into the this compound scaffold. nih.gov

Mass Spectrometry (MS) Techniques (e.g., HRMS, GC-MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. rsc.org

For derivatives of this compound, HRMS is used to verify that the experimentally measured mass corresponds to the calculated mass of the expected product, providing strong evidence for its successful synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing volatile derivatives and can provide information about the fragmentation pattern of the molecule. The fragmentation pattern, which shows the masses of the fragments produced when the molecule is ionized, can be used to deduce the structure of the parent compound. For example, the fragmentation of a thiazole derivative might show characteristic losses of the carboxylic acid group or cleavage of the propanoic acid side chain. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound with atomic-level precision. This technique provides unequivocal information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. tandfonline.com

For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction analysis can definitively establish the spatial arrangement of the atoms. This is particularly crucial for derivatives with stereocenters, such as the α-carbon of the propanoic acid moiety, as it allows for the unambiguous assignment of the R or S configuration. nih.gov

The crystal structure also reveals the conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice. tandfonline.comtandfonline.com This information can provide insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the physical properties of the compound. tandfonline.com

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. rsc.org This analysis provides a crucial check on the purity and elemental composition of a synthesized derivative of this compound. researchgate.netchem960.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Diversification

The diversification of the 2-(1,3-thiazol-2-yl)propanoic acid scaffold is crucial for exploring a wider chemical space and optimizing biological activity. While the Hantzsch synthesis remains a cornerstone for constructing the core thiazole (B1198619) ring, researchers are actively developing novel methodologies to introduce greater structural variety. frontiersin.orgnih.gov These efforts are focused on creating more efficient and versatile synthetic routes that allow for the precise placement of various substituents on the thiazole ring and the propanoic acid side chain.

The ability to functionalize the C-2 position of the thiazole ring is of particular interest. scilit.com Novel methods are being investigated that involve the addition of organometallic reagents or carbon electrophiles to N-acylthiazolium salts, opening up new avenues for creating a variety of functionalized thiazoles and thiazolines. scilit.com These advanced synthetic strategies are instrumental in generating extensive libraries of this compound analogs for biological screening.

Table 1: Novel Synthetic Approaches for Thiazole Diversification

| Methodology | Description | Key Advantages |

| Metal-Free Oxidative Difunctionalization | Synthesis of thiazoline (B8809763) frameworks from N-allylthioamides using an oxidant. nih.gov | Mild reaction conditions, high yields. nih.gov |

| One-Pot Synthesis | Direct synthesis of thiazolines from intermolecular alkenes and thioamides. nih.gov | Simple procedure, compatible with various functional groups. nih.gov |

| Modified Hantzsch Synthesis | Utilization of microwave irradiation or novel catalysts in the classical Hantzsch reaction. | Improved reaction efficiency and yields. |

| C-2 Functionalization | Addition of organometallic reagents or electrophiles to N-acylthiazolium salts. scilit.com | Access to a wide range of functionalized thiazoles. scilit.com |

Exploration of New Biological Targets and Disease Indications

The inherent biological activity of the thiazole nucleus has prompted extensive research into the therapeutic potential of this compound derivatives against a multitude of diseases. nih.gov While initial studies have focused on their antimicrobial and anticancer properties, emerging research is uncovering novel biological targets and expanding the potential disease indications for this compound class. frontiersin.orgnih.gov

Recent investigations have identified that certain thiazole derivatives can act as potent and selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, presenting a potential therapeutic avenue for conditions involving ZAC dysregulation. nih.gov Furthermore, some analogs have shown promising activity as inhibitors of HIV-1 reverse transcriptase, suggesting their potential in the development of new antiviral agents. nih.gov

The anti-inflammatory properties of these compounds are also a significant area of interest. Research has shown that certain thiazole derivatives can inhibit vascular adhesion protein-1 (VAP-1), an enzyme implicated in inflammatory diseases and diabetic complications like macular edema. nih.gov In the realm of oncology, beyond general antiproliferative effects, specific targets such as EGFR and VEGFR-2 are being explored, with some derivatives showing dual inhibitory activity. frontiersin.org The ability of these compounds to inhibit DNA gyrase also underscores their potential as antibacterial agents. frontiersin.org

The exploration of these and other novel targets is being facilitated by high-throughput screening of diverse compound libraries and a deeper understanding of the structure-activity relationships (SAR) that govern their biological effects.

Table 2: Emerging Biological Targets and Disease Indications

| Biological Target | Disease Indication | Research Finding |

| Zinc-Activated Channel (ZAC) | Neurological and other disorders nih.gov | N-(thiazol-2-yl)-benzamide analogs identified as selective ZAC antagonists. nih.gov |

| HIV-1 Reverse Transcriptase | HIV/AIDS nih.gov | Thiazolidinone derivatives have demonstrated significant anti-HIV activity. nih.gov |

| Vascular Adhesion Protein-1 (VAP-1) | Inflammatory diseases, Diabetic Macular Edema nih.gov | Guanidine-containing thiazole derivatives show potent VAP-1 inhibitory activity. nih.gov |

| EGFR/VEGFR-2 | Cancer frontiersin.org | Thiazole-based derivatives have been developed as dual inhibitors. frontiersin.org |

| DNA Gyrase | Bacterial Infections frontiersin.org | Certain thiazole compounds have been identified as DNA gyrase inhibitors. frontiersin.org |

| Topoisomerase II | Cancer nih.gov | A novel thiazole derivative showed potential as a topoisomerase II inhibitor. nih.gov |

Integration with Advanced Drug Delivery Systems

To enhance the therapeutic efficacy and overcome the limitations of conventional drug administration, researchers are exploring the integration of this compound analogs with advanced drug delivery systems. nih.govhksmp.combohrium.com These systems aim to improve drug solubility, protect the drug from degradation, and enable targeted delivery to specific tissues or cells, thereby maximizing therapeutic benefit while minimizing side effects. nih.govbohrium.com

Nanocarriers, such as liposomes and nanoparticles, have emerged as promising platforms for the delivery of thiazole-based drugs. nih.govhksmp.com Liposomal formulations can encapsulate these compounds, potentially improving their pharmacokinetic profiles and facilitating their delivery to target sites. hksmp.com Similarly, nanoparticles can be engineered to carry thiazole derivatives, offering advantages in terms of bioavailability and targeted delivery. nih.govbohrium.com The use of nanocarriers can be particularly beneficial for improving the delivery of these compounds across biological barriers, such as the blood-brain barrier. bohrium.com

Another area of active research is the development of prodrugs of this compound. Prodrugs are inactive or less active derivatives that are converted to the active drug in the body through enzymatic or chemical reactions. This approach can be used to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug.

The development of these advanced drug delivery strategies holds the key to unlocking the full therapeutic potential of this compound and its analogs in a clinical setting.

Table 3: Advanced Drug Delivery Systems for Thiazole Derivatives

| Delivery System | Description | Potential Advantages |

| Liposomes | Vesicular structures composed of lipid bilayers that can encapsulate drugs. hksmp.com | Improved pharmacokinetics, targeted delivery. hksmp.com |

| Nanoparticles | Solid particles at the nanoscale that can adsorb or encapsulate drugs. nih.govbohrium.com | Enhanced bioavailability, ability to cross biological barriers. nih.govbohrium.com |

| Prodrugs | Inactive drug derivatives that are activated in vivo. | Improved ADME properties, targeted drug release. |

Computational-Guided Design of Next-Generation Thiazole-Propanoic Acid Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, and their application to the design of next-generation this compound analogs is a rapidly advancing field. nih.govmdpi.com These in silico methods provide valuable insights into the interactions between small molecules and their biological targets, enabling the rational design of compounds with improved potency, selectivity, and pharmacokinetic properties.

Molecular docking studies are widely used to predict the binding modes of thiazole derivatives within the active sites of target proteins. nih.govmdpi.com This information is crucial for understanding the structure-activity relationships (SAR) and for designing new analogs with enhanced binding affinity. nih.govmdpi.com For instance, docking studies have been instrumental in identifying key interactions between thiazole-based inhibitors and enzymes like topoisomerase II and VAP-1. nih.govnih.gov

Quantitative structure-activity relationship (QSAR) models are also being developed to correlate the structural features of these compounds with their biological activities. These models can be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Furthermore, computational approaches are being employed to predict the ADME properties of new analogs, helping to identify compounds with favorable drug-like characteristics early in the discovery process. By integrating these computational tools into the drug design workflow, researchers can accelerate the development of novel and effective this compound-based therapeutics.

Table 4: Computational Approaches in Thiazole Analog Design

| Computational Method | Application | Example |

| Molecular Docking | Predicting binding modes and interactions with biological targets. nih.govmdpi.com | Elucidating the binding of thiazole derivatives to topoisomerase II and VAP-1. nih.govnih.gov |

| QSAR Modeling | Correlating chemical structure with biological activity to predict the potency of new analogs. | Guiding the design of more potent inhibitors. |

| ADME Prediction | In silico assessment of absorption, distribution, metabolism, and excretion properties. | Early identification of compounds with favorable pharmacokinetic profiles. |

Q & A

Q. What are the standard synthetic routes for preparing 2-(1,3-thiazol-2-yl)propanoic acid and its derivatives?

The synthesis typically involves condensation reactions between thiazole precursors and propanoic acid derivatives. For example:

- Thiazole ring formation : React thiourea derivatives with α-halo ketones or aldehydes under reflux conditions (e.g., chloroacetone in dry acetone, 4 hours, Na₂CO₃ as base) .

- Functionalization : Post-synthetic modifications include bromination (e.g., Br₂ in acetic acid at 60°C) or coupling with aromatic aldehydes (e.g., 4-nitrobenzaldehyde, 80°C, 2 hours) to introduce substituents .

- Key reagents : Sodium acetate, acetic acid, and dry acetone are frequently used to control pH and stabilize intermediates .

Example Procedure :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiazole formation | Chloroacetone, dry acetone, reflux (4 h) | 44–60% |

| Aldehyde coupling | 4-Fluorobenzaldehyde, Na₂CO₃, 80°C | 70–85% |

| Bromination | Br₂ in AcOH, 60°C, 4 h | 55–70% |

Q. How are thiazole-propanoic acid derivatives characterized structurally?

A multi-technique approach is essential:

- 1H/13C NMR : Assign protons and carbons adjacent to the thiazole ring (e.g., δ ~6.10–7.86 ppm for aromatic protons, δ ~170–176 ppm for carboxylic carbons) .

- IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1715 cm⁻¹, N-H bend at ~1505 cm⁻¹) .

- Elemental analysis : Validate purity (e.g., C, H, N, S within ±0.3% of theoretical values) .

Note : Discrepancies in NMR splitting patterns may arise from rotational isomerism; use variable-temperature NMR to resolve .

Advanced Research Questions

Q. How can reaction yields be optimized for thiazole-propanoic acid derivatives with electron-withdrawing substituents?

Substituents like nitro (-NO₂) or halogens reduce yields due to steric hindrance or electronic deactivation. Strategies include:

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during aldehyde coupling .

- Catalysis : Add catalytic Pd(0) or Cu(I) to facilitate cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 4 hours to 30 minutes) and improve yields by 10–15% .

Data Contradiction Example :

- Compound 9 (4-nitrobenzylidene derivative) showed 65% yield in conventional reflux vs. 78% under microwave .

Q. How to resolve conflicting spectral data in thiazole-propanoic acid analogs?

Contradictions often arise from tautomerism or impurities. Mitigation steps:

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 290.0521 for C₁₃H₁₂N₂O₃S) .

- X-ray crystallography : Resolve ambiguous NOE correlations (e.g., dihedral angles between thiazole and aryl groups) .

- HPLC purification : Remove byproducts (e.g., unreacted aldehydes) before characterization .

Q. What strategies are used to design bioassays for thiazole-propanoic acid derivatives?

- Target selection : Prioritize enzymes with thiazole-binding pockets (e.g., mycobacterial enoyl-ACP reductase for antimycobacterial studies) .

- Structure-activity relationship (SAR) : Test analogs with varying substituents (e.g., 25 with 4-fluorophenyl vs. 26 with 4-chlorophenyl) to identify pharmacophores .

- In vitro assays : Use MIC (minimum inhibitory concentration) protocols against bacterial strains (e.g., M. tuberculosis H37Rv) .

Example Bioassay Data :

| Compound | MIC (μg/mL) | Target |

|---|---|---|

| 25 (4-F) | 12.5 | M. tuberculosis |

| 26 (4-Cl) | 6.25 | M. tuberculosis |

Methodological Guidance

Q. How to scale up synthesis without compromising purity?

- Continuous flow reactors : Improve mixing and heat transfer for reactions like bromination .

- Crystallization optimization : Use methanol-water (7:3) for higher recovery of crystalline products .

Q. What computational tools aid in predicting reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.